molecular formula C12H10N4O2 B6579198 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 100327-50-2

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6579198
CAS RN: 100327-50-2
M. Wt: 242.23 g/mol
InChI Key: LFQLQGZXVHCJCX-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as TDI) is a chemical compound that has been studied for its potential applications in scientific research. TDI is a heterocyclic compound that belongs to the family of isoindoles, which are molecules that contain a three-membered ring structure consisting of one carbon atom and two nitrogen atoms. TDI is a colorless, crystalline solid that has been studied for its potential use in the synthesis of various compounds and its potential biological applications.

Advantages and Limitations for Lab Experiments

TDI has several advantages for use in laboratory experiments. It is easy to synthesize, and the reaction conditions are relatively mild. In addition, TDI is relatively stable and can be stored for long periods of time without significant degradation. However, TDI has some limitations for use in laboratory experiments. It is not soluble in water, which can be a problem when trying to dissolve the compound in aqueous solutions. In addition, TDI can be toxic in high concentrations, and therefore caution should be taken when handling the compound.

Future Directions

In the future, TDI may have potential applications in the treatment of various diseases. For example, TDI could be used as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis. TDI could also be studied for its potential use in the treatment of cancer, as it has been shown to have an inhibitory effect on certain enzymes involved in the growth and spread of cancer cells. In addition, TDI could be studied for its potential use as an antioxidant, as it has been shown to have an antioxidant effect in vitro. Finally, TDI could be studied for its potential use in the synthesis of various compounds, such as isoindoles, triazoles, and pyridines.

Synthesis Methods

TDI can be synthesized in a laboratory setting using a variety of methods. One of the most commonly used methods is the reaction of 1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces TDI as the main product, with some minor side products. Other methods of synthesis include the reaction of 1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of an acid such as sulfuric acid, and the reaction of 1,2,4-triazole with ethyl acetoacetate in the presence of a palladium catalyst.

Scientific Research Applications

TDI has a variety of potential applications in scientific research. One of the main applications is in the synthesis of various compounds. TDI can be used as a starting material in the synthesis of various heterocyclic compounds, such as isoindoles, triazoles, and pyridines. TDI has also been studied for its potential biological applications, such as in the treatment of various diseases.

properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-9-3-1-2-4-10(9)12(18)16(11)6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQLQGZXVHCJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181394
Record name 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100327-50-2
Record name 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100327-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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